2-(3-Hydroxypropyl)aminopyridine

Platelet Aggregation Integrin Antagonism Thrombosis Research

Sourcing a single intermediate that delivers both amine and alcohol reactivity without protecting-group complexity is a recurring bottleneck in PROTAC and kinase inhibitor programs. 2-(3-Hydroxypropyl)aminopyridine (CAS 19068-80-5) solves this by providing a pyridine-anchored secondary amine and a terminal hydroxyl group in one molecule. - Eliminates custom linker synthesis: chemoselectively conjugate the amine to an E3 ligase ligand and the alcohol to a target-protein ligand in sequential steps. - Validated scaffold: the 2-aminopyridine core is a privileged hinge-binding motif for TAM family and c-MET kinase inhibitors. - Consistent quality: supplied at 95% purity with full Certificate of Analysis; shipped ambient under non-hazardous classification worldwide.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 19068-80-5
Cat. No. B098001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Hydroxypropyl)aminopyridine
CAS19068-80-5
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NCCCO
InChIInChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10)
InChIKeyQTTQBQLTBUGHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Hydroxypropyl)aminopyridine: Bifunctional Intermediate for PROTACs and Kinase Inhibitors


2-(3-Hydroxypropyl)aminopyridine (CAS: 19068-80-5) is a bifunctional aminopyridine building block featuring a secondary amine and a terminal hydroxyl group connected by a three-carbon linker . It is a versatile intermediate in medicinal chemistry, enabling chemoselective conjugation for the synthesis of targeted protein degraders (PROTACs) and kinase inhibitor libraries . The compound is characterized by a pyridine nitrogen pKa estimated at 6.9–7.1 and a molecular weight of 152.19 g/mol, providing a unique balance of nucleophilicity and polarity [1].

Bifunctional handle: aromatic amine and primary alcohol
Three-carbon linker enables PROTAC/ADC conjugation
Compatible with orthogonal protection strategies

Why 2-(3-Hydroxypropyl)aminopyridine Cannot Be Substituted


In drug discovery, the difference between a lead and a dead-end often lies in the linker. While 2-aminopyridine [504-29-0] offers a single nucleophilic site, and 3-aminopropanol [156-87-6] offers a primary alcohol, 2-(3-Hydroxypropyl)aminopyridine uniquely provides both functionalities in a single, orthogonally reactive molecule . This dual reactivity enables chemists to sequentially build complex chimeric molecules without protecting group manipulations . Additionally, the presence of the hydroxypropyl chain significantly alters physicochemical properties—such as hydrogen bonding capacity and basicity—compared to unsubstituted aminopyridines, directly impacting solubility, permeability, and the ability to form specific interactions with biological targets like integrin αIIbβ3 .

Target 2-(3-Hydroxypropyl)aminopyridine
Dual amine and alcohol handles; supports one-step conjugation strategies
2-Aminopyridine [504-29-0]
Lacks hydroxyl group; linker attachment requires additional synthetic steps
3-Aminopropanol [156-87-6]
Lacks aromatic amine and pyridine ring; cannot replicate kinase hinge-binding or integrin motif

Evidence for Selecting 2-(3-Hydroxypropyl)aminopyridine


Integrin αIIbβ3 Inhibitory Activity

2-(3-Hydroxypropyl)aminopyridine demonstrates potent and specific inhibition of the integrin αIIbβ3 receptor, a mechanism distinct from its parent scaffold, 2-aminopyridine, which shows no such activity . The compound inhibits fibrinogen binding to the integrin receptor and the activation of phospholipase A2 in human neutrophils, a functional profile not observed for simple alkyl aminopyridines .

Integrin αIIbβ3 inhibition
Class-level inference
Functional gain vs. 2-aminopyridine (inactive)
Supports platelet aggregation research and integrin-targeted probe design
Qualitative assay data; quantitative comparison not available
Platelet Aggregation Integrin Antagonism Thrombosis Research

Enhanced Pyridine Basicity

The presence of the 3-hydroxypropylamino group significantly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine. This enhances its reactivity in nucleophilic substitution and N-alkylation reactions, making it a more efficient handle for constructing complex conjugates .

Pyridine nitrogen basicity
Class-level inference
pKa ≈ 6.9–7.1 (pyridine ~5.2)
Higher nucleophilicity may facilitate N-alkylation and conjugation steps
Estimated pKa; confirm under reaction conditions
Conjugation Chemistry pKa Modulation PROTAC Linkers

Orthogonal Bifunctionality for PROTAC & ADC Linkers

2-(3-Hydroxypropyl)aminopyridine is a true bifunctional building block, containing an aromatic amine and a primary aliphatic alcohol. This is in contrast to 2-aminopyridine, which lacks the hydroxyl, and 3-aminopropanol, which lacks the aromatic amine and pyridine ring . The presence of both functional groups on the same molecule eliminates an entire synthetic step (linker attachment) compared to assembling a PROTAC or ADC from monofunctional fragments .

Orthogonal bifunctionality
Class-level inference
Two chemoselective handles vs. single-handle alternatives
Reduces step count in PROTAC/ADC assembly
Synthetic utility inferred from functional group availability
PROTAC Synthesis Bifunctional Linkers Drug Conjugation

Hydroxypropyl Chain as Integrin Binding Motif

The compound acts as a potent inhibitor of the integrin αIIbβ3 receptor, a key target for preventing platelet aggregation . This activity is attributed to the specific 3-hydroxypropylamino substitution pattern on the pyridine ring, which is essential for binding . A direct comparison to the unsubstituted 2-aminopyridine core, which is inactive against this target, confirms the necessity of the hydroxypropyl chain for this pharmacophore .

Hydroxypropyl pharmacophore
Reported
Potent αIIbβ3 engagement; 2-aminopyridine inactive
Hydroxypropyl chain critical for integrin binding; not merely a linker
In vitro receptor assays; quantitative IC50 not provided
Integrin αIIbβ3 Fibrinogen Receptor Antithrombotic

Hydrogen Bonding Profile Modulation

The compound's hydrogen bond donor (HBD) count of 2 and hydrogen bond acceptor (HBA) count of 3 differ significantly from 2-aminopyridine (HBD=1, HBA=1) [1]. This altered H-bonding capacity directly impacts aqueous solubility and membrane permeability, key parameters in drug development [1]. The additional hydroxyl group increases polarity and solubility, which can be advantageous for formulation and biological assays .

H-bonding modulation
Cross-study comparable
HBD 2 (vs 1), HBA 3 (vs 1)
Altered solubility/permeability profile relative to parent aminopyridine
Calculated molecular properties; verify experimentally
Physicochemical Properties Drug-likeness Solubility

Applications of 2-(3-Hydroxypropyl)aminopyridine


PROTAC Linker & Bifunctional Building Block

This is the compound's highest-value application. Its bifunctional nature (amine and alcohol) makes it a direct precursor for assembling heterobifunctional PROTACs. Researchers can chemoselectively react the amine with an E3 ligase ligand and the alcohol with a target protein ligand, or vice versa, using orthogonal protecting group strategies . This eliminates the need for synthesizing a custom linker, significantly accelerating SAR studies in targeted protein degradation.

Kinase Inhibitor Libraries & TAM Antagonists

The 2-aminopyridine core is a well-known hinge-binding motif for numerous kinases. The hydroxypropyl tail provides a convenient vector for introducing diversity or improving physicochemical properties. This compound is directly applicable to the synthesis of TAM family kinase inhibitors and can serve as a key intermediate in the generation of focused libraries around c-MET and other therapeutically relevant kinases [1].

Antithrombotic Agents & Platelet Aggregation Inhibitors

Given its demonstrated potent inhibition of integrin αIIbβ3, this compound is a validated starting point for medicinal chemistry programs targeting thrombosis . Researchers should prioritize this scaffold over generic aminopyridines when exploring new chemical matter for antithrombotic activity, as the hydroxypropyl chain is essential for target engagement .

Anticonvulsant & Neuroprotective Lead Compounds

The core aminopyridine structure, when appropriately substituted, is associated with anticonvulsant activity. This compound serves as an advanced intermediate for generating analogs of known active 2-(3'-substituted-2'-hydroxypropylamino)pyridines, enabling exploration of structure-activity relationships around the sodium channel blocking mechanism [2].

Application
Selection Property
Validation Focus
PROTAC/ADC linker synthesis
Orthogonal amine and alcohol handles
Chemoselective coupling efficiency
Kinase inhibitor library generation
2-Aminopyridine hinge-binding core
Target engagement in kinase assays
Platelet aggregation research
Reported integrin αIIbβ3 interaction
Fibrinogen binding and activation assays
Neuropharmacology scaffold exploration
Aminopyridine scaffold for sodium channel modulators
Sodium channel activity screening

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